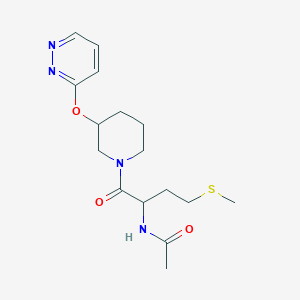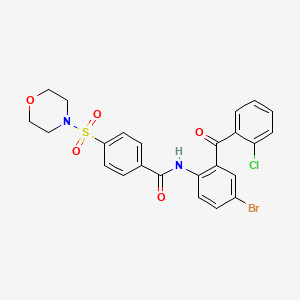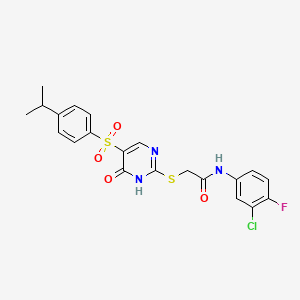
N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide, also known as MEOP or 4-MeO-PCMX, is a novel compound that has recently gained attention in the scientific community. It belongs to the class of isoxazole derivatives and has potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
Target of Action
The primary target of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques . The enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women .
Mode of Action
N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE acts as an inhibitor of the Lp-PLA2 enzyme . By inhibiting this enzyme, the compound prevents the formation of lysophosphatidylcholine, a component of atherosclerotic plaques .
Biochemical Pathways
The inhibition of the Lp-PLA2 enzyme affects the biochemical pathway involved in the formation of atherosclerotic plaques . This results in a decrease in the formation of these plaques, which are a major factor in the development of cardiovascular diseases .
Result of Action
The inhibition of the Lp-PLA2 enzyme by N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE leads to a decrease in the formation of atherosclerotic plaques . This can potentially reduce the risk of cardiovascular diseases in individuals with elevated levels of this enzyme .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide is its high potency and selectivity for the NMDA receptor. It is also relatively stable and easy to synthesize. However, one limitation of N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for research on N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide, including exploring its potential therapeutic applications in other diseases, such as epilepsy and depression. Further studies are also needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic properties. N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide derivatives with improved solubility and longer half-lives could also be developed to enhance its therapeutic efficacy.
In conclusion, N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide is a novel compound with potential applications in various fields of research. Its neuroprotective and analgesic properties make it a promising candidate for the treatment of neurodegenerative diseases and pain management. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide involves the reaction of 4-methylisoxazole-3-carboxylic acid with N-(2-chloroethyl)piperidine in the presence of triethylamine and subsequent treatment with sodium methoxide. The product is then purified by column chromatography to obtain N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases. N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide has also been studied for its analgesic properties and has shown promising results in reducing pain in animal models.
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-10-9-12(15-19-10)13(17)14-11-3-5-16(6-4-11)7-8-18-2/h9,11H,3-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLVMLPZHDVNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2518469.png)


![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2518474.png)


![N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide](/img/structure/B2518477.png)

![4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2518482.png)
